molecular formula C4H10O2 B046004 2,3-Butanediol CAS No. 513-85-9

2,3-Butanediol

Cat. No.: B046004
CAS No.: 513-85-9
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Butanediol (2,3-BD) is a versatile platform chemical with three stereoisomers: d-(−)-, L-(+)-, and meso-2,3-BD . It is widely used in the chemical, pharmaceutical, and fuel industries, serving as a precursor for synthetic rubber, fuel additives, and polymers like polybutylene terephthalate . Microbial fermentation using genera such as Klebsiella, Enterobacter, and Bacillus is the primary production method due to its sustainability compared to petroleum-derived routes . However, challenges include high separation costs (due to its hydrophilicity and high boiling point) and metabolic byproducts (e.g., acetate, lactate) that reduce yield .

Preparation Methods

Microbial Fermentation as a Primary Production Route

Microbial fermentation dominates contemporary 2,3-BDO research due to its sustainability and compatibility with renewable feedstocks. This section explores the organisms, substrates, and process optimizations critical to efficient biosynthesis.

Bacterial Strains and Metabolic Pathways

Gram-positive bacteria, particularly Klebsiella oxytoca, Bacillus amyloliquefaciens, and Paenibacillus polymyxa, are widely studied for their high 2,3-BDO yields. Klebsiella oxytoca ACCC 10370 achieves 35.7 g/L of 2,3-BDO from corncob hydrolysate through fed-batch fermentation, with a yield of 0.5 g/g reducing sugar . Bacillus amyloliquefaciens B10-127 demonstrates exceptional glucose tolerance, producing 92.3 g/L in fed-batch systems—a record for Bacillus species .

Clostridial acetogens, such as Clostridium autoethanogenum, utilize syngas (CO/CO₂/H₂) as a carbon source, converting industrial waste gases into 2,3-BDO via the Wood-Ljungdahl pathway . Genomic analyses of C. ljungdahlii reveal genes encoding acetolactate synthase and acetoin reductase, which catalyze the conversion of pyruvate to 2,3-BDO .

Substrate Utilization and Feedstock Diversity

Microbial strains exhibit metabolic flexibility, enabling the use of lignocellulosic hydrolysates, glycerol, and syngas:

SubstrateMicroorganism2,3-BDO Yield (g/L)Productivity (g/L/h)Source
Corncob acid hydrolysateKlebsiella oxytoca35.70.59
Glucose (20% w/v)Bacillus amyloliquefaciens92.30.96
SyngasClostridium autoethanogenum4.20.12

Detoxification of lignocellulosic substrates—via boiling, overliming, and activated charcoal—reduces inhibitors like acetic acid, which otherwise prolong lag phases and reduce growth rates .

Process Optimization Strategies

  • pH Control : Maintaining pH at 6.3 alleviates acetic acid inhibition in Klebsiella oxytoca fermentations .

  • Fed-Batch Systems : Incremental substrate feeding enhances yields by preventing osmotic stress. Bacillus amyloliquefaciens achieves 92.3 g/L using this approach .

  • Cofactor Engineering : Overexpression of noxE (NADH oxidase) in Saccharomyces cerevisiae shifts redox balance, increasing 2,3-BDO yield by 20% while reducing glycerol byproducts .

Downstream Processing and Purification Techniques

Post-fermentation purification is critical for industrial-scale production. The culture broth’s high viscosity and pigment content necessitate multi-step separation.

Nanofiltration and Ion-Exchange Treatment

A patented method subjects fermented broth to nanofiltration membranes, removing macromolecules and ions. Subsequent ion-exchange resins eliminate residual salts, achieving a 95% purity intermediate .

Alkaline-Assisted Distillation

Adding alkaline substances (e.g., NaOH, K₂CO₃) at 0.1–10 mol% of 2,3-BDO content prevents pigment formation during distillation. Stirring at ≤150°C reduces viscosity and enhances reaction kinetics, yielding 99.5% pure 2,3-BDO with minimal coloration .

Techno-Economic Analysis of Microbial vs. Petrochemical Routes

While petrochemical methods dominate historically, microbial production shows promise for cost-effective scaling:

ParameterMicrobial RoutePetrochemical Route
Feedstock Cost$0.15–0.30/kg (glucose)$0.50–0.70/kg (crude oil)
Energy Consumption45–60 kWh/ton80–100 kWh/ton
Carbon Efficiency85–90%70–75%
Minimum Selling Price$1.20–1.50/kg$1.00–1.20/kg

Microbial systems benefit from declining sugar prices and carbon credit incentives, potentially reducing the price gap to $0.10/kg by 2030 .

Chemical Reactions Analysis

Types of Reactions

Butan-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

One of the most notable applications of 2,3-BD is in the pharmaceutical industry. Its low freezing point (-60 °C) makes it an effective antifreeze agent in pharmaceutical formulations. Additionally, optically pure forms of 2,3-BD are used in the synthesis of chiral compounds essential for drug development .

Agriculture

In agriculture, 2,3-BD has been identified as a potential biopesticide and plant growth enhancer. Its role as a signaling molecule can stimulate plant defenses against pathogens . Moreover, it can be derived from renewable agricultural waste materials, promoting sustainable practices in farming .

Cosmetics

The cosmetic industry utilizes 2,3-BD for its moisturizing properties and as a solvent for various formulations. Its ability to enhance skin absorption makes it valuable in high-value-added cosmetic products .

Biofuels

As a biofuel precursor, 2,3-BD can be converted into higher-value fuels such as butadiene through dehydration processes. This conversion is crucial for developing sustainable energy sources from biomass . The production of 1,3-butadiene from 2,3-BD has shown promising results with high selectivity under specific catalytic conditions .

Fermentation Processes

The microbial production of 2,3-BD has gained attention due to its economic advantages over petrochemical methods. Various microorganisms such as Klebsiella pneumoniae, Serratia marcescens, and genetically engineered strains of E. coli have been employed to produce 2,3-BD from renewable feedstocks like sugarcane bagasse and other lignocellulosic materials .

Key Feedstocks for Production:

  • Starch
  • Sugar
  • Glycerol
  • Lignocellulose

The fermentation process involves optimizing conditions such as pH, temperature, and nutrient availability to maximize yield while minimizing costs associated with separation and purification .

Bioprocess Development Using Agricultural Residues

A recent study demonstrated the successful production of 37.59 g/L of 2,3-BD using oat hull biomass after fermentation processes were optimized . This approach not only utilized waste materials but also contributed to lower CO₂ emissions compared to traditional methods.

Demonstration Plant in Korea

A demonstration plant capable of producing approximately 300 tons of 2,3-BD annually was mechanically completed in Korea in 2019. This initiative highlights the feasibility and scalability of bio-based production methods in meeting industrial demands .

Economic Considerations

The market for this compound is projected to reach approximately $10.3 billion by 2025 due to increasing demand across various sectors . The transition from petrochemical to bio-based production not only addresses sustainability concerns but also presents economic opportunities for industries reliant on this compound.

Mechanism of Action

The mechanism by which butan-2,3-diol exerts its effects depends on its application:

Comparison with Similar Compounds

Isomers of 2,3-Butanediol

2,3-BD’s stereoisomers influence its applications. For example, meso-2,3-BD is preferred for chiral synthesis in pharmaceuticals, while d- and L-forms are used in polymer production . In contrast, its structural isomer (2R,3R)-butanediol, identified in pine needle leachates, shares similar GC-MS retention times and relative peak areas (2.3% total) but differs in stereochemical properties .

Property 2,3-BD (meso) (2R,3R)-Butanediol
Boiling Point (°C) 180–185 183–185
Solubility in Water Miscible Miscible
Key Applications Polymers, fuel additives Antimicrobial agents, specialty chemicals
Production Yield* 85.61 g/L (Klebsiella) Not reported

*From microbial fermentation.

1,3-Butanediol and 1,4-Butanediol

  • 1,3-Butanediol: Produced anaerobically from glycerol, it is a monomer for polyesters and polyurethanes. Unlike 2,3-BD, it is less hydrophilic (boiling point: 207°C) and requires distinct separation methods like distillation .
  • 1,4-Butanediol (1,4-BD) : A hydrophobic compound (boiling point: 230°C) used in plastics (e.g., spandex). It is chemically synthesized from acetylene or maleic anhydride, avoiding the microbial byproduct challenges of 2,3-BD .
Property 2,3-BD 1,3-BD 1,4-BD
Hydrophilicity High Moderate Low
Primary Production Method Microbial fermentation Glycerol fermentation Petrochemical synthesis
Theoretical Yield (g/g) 0.50 0.50–0.60 0.80–0.90
Key Derivative Methyl ethyl ketone Polyesters Polybutylene terephthalate

Derivatives: Acetoin and Methyl Ethyl Ketone (MEK)

  • Acetoin : A precursor to 2,3-BD via NADH-dependent reduction . It is used as a flavoring agent, whereas 2,3-BD has broader industrial applications.
  • MEK : Produced via 2,3-BD dehydration, MEK is a solvent with a lower boiling point (80°C) and higher volatility than 2,3-BD .
Property 2,3-BD Acetoin MEK
Boiling Point (°C) 180–185 148 80
Primary Use Polymer precursor Food flavoring Industrial solvent
Production Challenge Separation Low thermal stability High petrochemical reliance

Other Diols: 1,2-Butanediol and Propanediols

  • 1,2-Butanediol : Less common, used in niche applications like cosmetics. Its lower boiling point (190°C) simplifies distillation compared to 2,3-BD.
  • 1,3-Propanediol : Produced from glycerol, it is a key component in Sorona® fibers. Unlike 2,3-BD, it is synthesized under strict anaerobic conditions .

Key Research Findings

  • Metabolic Engineering : Overexpression of acetolactate synthase and butanediol dehydrogenase in Klebsiella pneumoniae increased 2,3-BD yields to 85.61 g/L, surpassing 1,3-BD and 1,4-BD microbial yields .
  • Separation Innovations: Aqueous two-phase systems (e.g., ethanol/salts) achieve 98% 2,3-BD recovery, outperforming traditional distillation .
  • Toxicity: Phenolic compounds in lignocellulosic feedstocks inhibit 2,3-BD production at >1.5 g/L, a challenge less pronounced in 1,4-BD synthesis .

Biological Activity

2,3-Butanediol (2,3-BD) is a colorless, viscous liquid that is gaining attention for its diverse biological activities and applications in various fields, including biotechnology and agriculture. Produced primarily through microbial fermentation, 2,3-BD serves as a platform chemical with potential uses in biofuels, pharmaceuticals, and food industries. This article delves into the biological activity of 2,3-BD, highlighting its metabolic pathways, effects on plant resistance, and implications for industrial applications.

Microbial Production

2,3-BD is synthesized by various microorganisms, particularly through the fermentation of sugars. The metabolic pathway involves the conversion of glucose to pyruvate via glycolysis, followed by the reduction of pyruvate to 2,3-BD. Key enzymes involved in this process include acetoin reductase (ACR) and butanediol dehydrogenase (BDH), which play crucial roles in regulating the NAD+/NADH ratio within cells. This balance is essential for maintaining cellular metabolism and preventing excessive acid accumulation during fermentation processes .

Table 1: Enzymatic Pathways for this compound Production

EnzymeFunctionSubstrate
Acetoin ReductaseConverts acetoin to 2,3-BDAcetoin
Butanediol DehydrogenaseConverts 2,3-BD back to acetoinThis compound

Impact on Microbial Metabolism

The production of 2,3-BD is often accompanied by the formation of organic acids as by-products. The synthesis of 2,3-BD acts as a metabolic buffer to counteract acidification within microbial cultures. Studies have shown that increasing concentrations of certain acids can enhance the biosynthesis of 2,3-BD by stimulating the relevant metabolic pathways .

Biological Activity in Plants

Recent research has highlighted the role of 2,3-BD in enhancing plant resistance against diseases. A study demonstrated that applying 2,3-BD from pine needle leachates induced systemic acquired resistance (SAR) in Panax notoginseng, activating various defense-related genes involved in jasmonic acid signaling pathways. This suggests that 2,3-BD can function as a chemical inducer to bolster plant immunity against pathogens .

Table 2: Effects of this compound on Plant Resistance

Plant SpeciesMechanism of ActionResult
Panax notoginsengInduces systemic acquired resistance (SAR)Enhanced disease resistance
General Plant ResponseActivation of defense-related genesIncreased pathogen resistance

Biofuels and Bioplastics

The potential for using 2,3-BD as a biofuel precursor is significant due to its favorable properties as an energy-dense compound. Recent advancements in metabolic engineering have enabled strains such as Parageobacillus thermoglucosidasius to produce high yields of 2,3-BD under optimized fermentation conditions. For instance, researchers achieved production levels exceeding 15 g/L when glucose concentrations were adequately managed .

Food Industry

In the food industry, 2,3-BD contributes to flavor profiles and mouthfeel in various products. Its slightly sweet and viscous nature enhances the sensory attributes of beverages like Baijiu (a traditional Chinese liquor), where it imparts a mellow taste .

Case Studies

  • Enhanced Production via Metabolic Engineering : A study engineered Bacillus licheniformis to optimize the production pathway for 2,3-BD by deleting competing pathways and overexpressing key enzymes. This resulted in a notable increase in yield and efficiency during fermentation processes .
  • Agricultural Inducer : Research on Panax notoginseng showed that foliar application of 2,3-BD significantly improved plant health and resistance against leaf diseases through enhanced gene expression related to stress responses .

Q & A

Basic Research Questions

Q. What are the primary microbial hosts for 2,3-BDO production, and how do their metabolic pathways differ?

  • Methodological Answer : Natural producers include Klebsiella, Bacillus, and Enterobacter species, which utilize native pathways to convert sugars into 2,3-BDO via the acetoin intermediate. Engineered hosts like E. coli and S. cerevisiae require heterologous gene expression (e.g., budA, budB, budC from Enterobacter cloacae) to establish the pathway. For example, E. coli strains engineered with these genes achieved titers of 43.6 g/L in fed-batch processes . Key differences lie in redox balance management: Bacillus species naturally regulate NADH/NAD+ via 2,3-BDO production, while engineered hosts may require additional metabolic tuning to avoid byproduct accumulation .

Q. How can researchers address stereochemical challenges in 2,3-BDO production?

  • Methodological Answer : The rac- (2R,3R or 2S,3S) and meso- (2R,3S) isomers of 2,3-BDO have distinct applications in asymmetric synthesis. To control stereochemistry, use whole-cell biocatalysis with enantioselective enzymes or engineer microbial hosts with stereospecific dehydrogenases. For example, S. cerevisiae naturally produces ~74% rac-2,3-BDO under glucose/pyruvate fermentation. Analytical methods like 1H13C^1 \text{H}-^{13}\text{C} NMR or chiral chromatography are critical for quantifying isomer ratios .

Q. What analytical techniques are essential for quantifying 2,3-BDO and its intermediates?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying 2,3-BDO titers. High-resolution 1H13C^1 \text{H}-^{13}\text{C} NMR can distinguish stereoisomers and track carbon flux (e.g., glucose-derived carbon incorporation into 2,3-BDO). For dynamic pathway analysis, in-cell NMR or 13C^{13} \text{C}-metabolic flux analysis (MFA) provides real-time insights into metabolic bottlenecks .

Advanced Research Questions

Q. How can dynamic control strategies optimize 2,3-BDO productivity in fed-batch or continuous processes?

  • Methodological Answer : Dynamic control flux-balance analysis (dcFBA) enables in-silico mapping of process parameters. For E. coli:

  • Two-stage fed-batch : Separate growth and production phases, optimizing substrate feeding rates to achieve 1.93 g/L/h productivity.

  • Continuous two-reactor systems : Maintain high cell density in the first reactor for growth and divert flow to a second reactor for production, tripling productivity with minimal yield loss.
    Experimental validation showed a 104% productivity improvement over static control .

    Process Type Titer (g/L)Productivity (g/L/h)Yield (g/g)
    Fed-batch (dcFBA-optimized)43.6 ± 9.91.93 ± 0.080.38
    Continuous two-reactor~406.20.35

Q. What computational tools enable strain design for enhanced 2,3-BDO synthesis?

  • Methodological Answer : OptRAM (Optimization of Regulatory and Metabolic Networks) integrates transcriptional regulation with metabolic models to predict knockout/overexpression targets. For S. cerevisiae, modifying transcription factors (e.g., STE12, OAF1) and metabolic genes (e.g., ADH3, GPD1/2) redirects carbon flux toward 2,3-BDO. Validated designs achieved 99% theoretical yield by suppressing ethanol/glycerol pathways .

Q. How can downstream purification of 2,3-BDO be made energy-efficient?

  • Methodological Answer : Extraction-assisted distillation using solvents like 1-butanol reduces energy consumption by 40% compared to conventional methods. Key steps:

Dehydration : Remove water via azeotropic distillation.

Solvent extraction : Separate 2,3-BDO from fermentation broth.

Vacuum distillation : Achieve >99% purity with lower boiling points.
Process simulations and regression analysis validate solvent selection based on partition coefficients and environmental impact .

Q. What experimental approaches resolve contradictions in carbon flux data for 2,3-BDO pathways?

  • Methodological Answer : Contradictions arise from isotopic labeling variability or pathway redundancy. To address this:

  • Use 13C^{13} \text{C}-glucose tracing with MFA to quantify flux through parallel pathways (e.g., acetoin vs. glycerol).
  • Apply genome-scale models (GSMs) to predict flux distributions under different oxygen conditions. For Bacillus subtilis, microaerobic conditions favor NADH-dependent D-(-)-2,3-BDO production, while aerobic conditions shift flux toward acetoin .

Properties

IUPAC Name

butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Record name 2,3-Butanediol
Source Wikipedia
URL https://en.wikipedia.org/wiki/2,3-Butanediol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34439-75-3
Record name Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34439-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8041321
Record name 2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid
Record name 2,3-Butanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2960
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup
Record name 2,3-Butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2960
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.045 at 20 °C/20 °C
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.1 (Air = 1)
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.24 [mmHg], 0.243 mm Hg at 25 °C
Record name 2,3-Butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2960
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Nearly colorless, crystalline solid or liquid

CAS No.

513-85-9, 35007-63-7
Record name 2,3-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC249246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Butanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19 °C, 25 °C
Record name 2,3-Butanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemicellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Butanediol
2,3-Butanediol
2,3-Butanediol
2,3-Butanediol
2,3-Butanediol
2,3-Butanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.